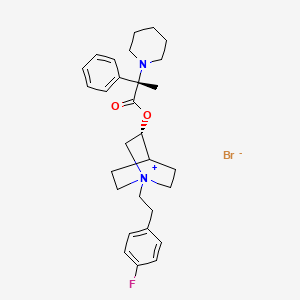

AZD-9164 bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AZD-9164 is a muscarinic M3 receptor antagonist potentially for the treatment of chronic obstructive pulmonary. AZD9164 may improve upon the therapeutic index of tiotropium, increasing the magnitude and duration of lung function improvements without increasing systemically-mediated adverse events.

Scientific Research Applications

Aurora Kinase B Inhibition in Ovarian Carcinoma Treatment

AZD-9164 bromide shows potential in the treatment of ovarian carcinoma, particularly in cisplatin-resistant cases. When combined with cisplatin, it demonstrates an additive effect, significantly inhibiting cell proliferation and inducing apoptosis. This suggests its potential as part of a combination therapy approach for ovarian cancer treatment (Ma & Li, 2013).

Antimicrobial Resistance Studies

Research on AZD-9164 bromide includes its role in the study of antimicrobial resistance, specifically in the context of Neisseria gonorrhoeae. The compound's properties may contribute to understanding how certain bacterial strains develop resistance to azithromycin, a critical concern in infectious disease management (Palmer et al., 2008).

BET Bromodomain Inhibition in Hematologic Malignancies

AZD-9164 bromide, as a BET/BRD4 bromodomain inhibitor, shows significant promise in treating hematologic malignancies. Its bivalent binding mode to BRD4 bromodomains results in increased cellular and antitumor activity, particularly in leukemia, multiple myeloma, and lymphoma. This highlights its potential for clinical development in these areas (Rhyasen et al., 2016).

DNA Damage Response and Cancer Treatment

The research on AZD-9164 bromide extends to its role in enhancing radiation, chemotherapy, and olaparib activity by inhibiting DNA-PK, a key player in the DNA damage response. This indicates its potential in combination therapies for sustained tumor regression, showcasing its importance in oncological research (Fok et al., 2019).

Photoswitching for In Vivo Use

Research into AZD-9164 bromide's application includes developing red-shifting azobenzene photoswitches for in vivo use. These switches have potential applications in targeted drug action and temporal control in biological systems, representing a significant advancement in photopharmacology (Dong et al., 2015).

Photosynthesis and Phytohormone Signaling in Plants

Studies involving AZD-9164 bromide also explore its impact on photosynthesis and phytohormone signaling pathways in plants, particularly in Arabidopsis. It acts as a TOR inhibitor, providing insights into the role of TOR in plant growth and development, thus contributing to agricultural and botanical research (Dong et al., 2015).

properties

CAS RN |

1034916-72-7 |

|---|---|

Molecular Formula |

C29H38BrFN2O2 |

Molecular Weight |

545.5374 |

IUPAC Name |

(R)-1-(4-fluorophenethyl)-3-(((S)-2-phenyl-2-(piperidin-1-yl)propanoyl)oxy)quinuclidin-1-ium bromide |

InChI |

InChI=1S/C29H38FN2O2.BrH/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23;/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3;1H/q+1;/p-1/t24?,27-,29-,32?;/m0./s1 |

InChI Key |

QMMVAOGTOFQHAQ-BBCWMUSQSA-M |

SMILES |

C[C@](N1CCCCC1)(C2=CC=CC=C2)C(O[C@H]3C[N+]4(CCC5=CC=C(F)C=C5)CCC3CC4)=O.[Br-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

AZD-9164; AZD 9164; AZD9164; AZD-9164 bromide. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)

![N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B605721.png)

![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)